molecular formula C30H27N3OS2 B12016878 (5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623934-80-5

(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12016878
CAS No.: 623934-80-5
M. Wt: 509.7 g/mol
InChI Key: MROXSKXPUPXVKN-QQXSKIMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with mesityl, phenyl, and methylbenzyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Synthesis of the thiazolidinone core: This involves the reaction of a thiourea derivative with a haloketone.

    Coupling reactions: The final step involves coupling the pyrazole and thiazolidinone intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated or nitrated aromatic derivatives.

Scientific Research Applications

(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiazolidinone core is known to interact with various biological pathways, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

Uniqueness

The unique combination of substituents in This compound enhances its chemical stability and biological activity compared to similar compounds. The presence of the mesityl and phenyl groups provides additional steric and electronic effects, making it a valuable compound for further research and development.

Properties

CAS No.

623934-80-5

Molecular Formula

C30H27N3OS2

Molecular Weight

509.7 g/mol

IUPAC Name

(5Z)-3-[(4-methylphenyl)methyl]-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H27N3OS2/c1-19-10-12-23(13-11-19)17-32-29(34)26(36-30(32)35)16-24-18-33(25-8-6-5-7-9-25)31-28(24)27-21(3)14-20(2)15-22(27)4/h5-16,18H,17H2,1-4H3/b26-16-

InChI Key

MROXSKXPUPXVKN-QQXSKIMKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=C(C=C(C=C4C)C)C)C5=CC=CC=C5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=C(C=C(C=C4C)C)C)C5=CC=CC=C5)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.